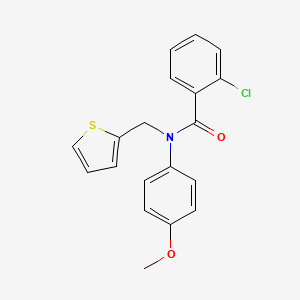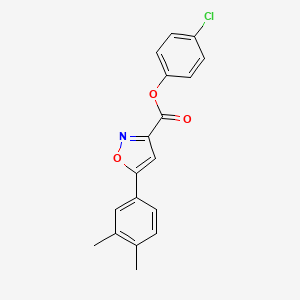
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a thiophen-2-ylmethyl group attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 4-methoxyaniline, and thiophen-2-ylmethanol.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base like triethylamine to form 2-chloro-N-(4-methoxyphenyl)benzamide.
Introduction of Thiophen-2-ylmethyl Group: The intermediate is then reacted with thiophen-2-ylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-chloro-N-(4-methoxyphenyl)benzamide: Lacks the thiophen-2-ylmethyl group.
N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the chloro group.
2-chloro-N-(thiophen-2-ylmethyl)benzamide: Lacks the methoxyphenyl group.
Uniqueness
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research applications.
属性
分子式 |
C19H16ClNO2S |
|---|---|
分子量 |
357.9 g/mol |
IUPAC 名称 |
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16ClNO2S/c1-23-15-10-8-14(9-11-15)21(13-16-5-4-12-24-16)19(22)17-6-2-3-7-18(17)20/h2-12H,13H2,1H3 |
InChI 键 |
BMWYJBXEFFEGNB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(5-chloro-2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11345339.png)
![(2E)-3-(4-methylphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11345342.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11345356.png)
![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11345365.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B11345369.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide](/img/structure/B11345375.png)

![N-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11345379.png)

![5-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11345383.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B11345387.png)
